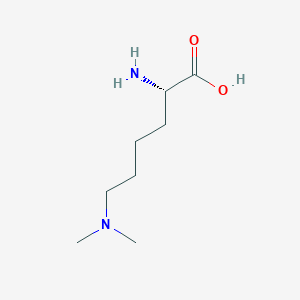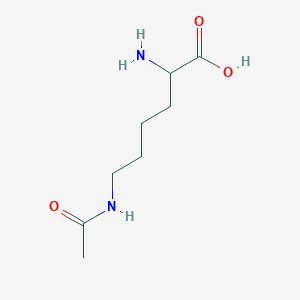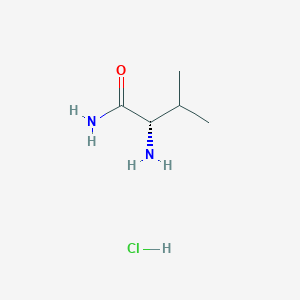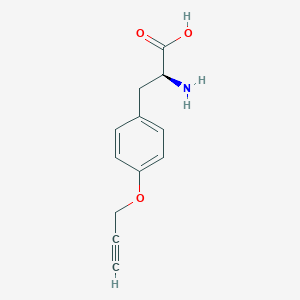
N-Methyl-L-serine
Overview
Description
N-Methyl-L-serine is a derivative of the amino acid serine . It has the molecular formula C4H9NO3 and an average mass of 119.119 Da . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease . It has been found to stimulate the production of high molecular mass hyaluronan in human fibroblasts .
Molecular Structure Analysis
This compound has a molecular formula of C4H9NO3 . It has one defined stereocentre . The structure of this compound includes 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 204 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 326.2±32.0 °C at 760 mmHg, and a flash point of 151.1±25.1 °C . It has a molar refractivity of 27.2±0.3 cm3 and a molar volume of 95.9±3.0 cm3 .Scientific Research Applications
Serine plays a crucial role in several cellular processes, including methylation reactions and the control of methyl group transfer through the generation of S-adenosylmethionine. It is also implicated in cancer due to the genomic copy number gain for enzymes controlling serine synthesis (Kalhan & Hanson, 2012).
D-Serine, derived from L-serine, is a significant neurotransmitter in the brain, regulating synaptic function of NMDA receptors. Its localization in neurons and neuroglias suggests its key role in neurotransmission (Ding et al., 2011).
D-Serine synthesis, carried out by serine racemase, which converts L- to D-serine, is critical in activating NMDA receptors in the brain. This has implications for neurological disorders and synaptic plasticity (Kartvelishvily et al., 2006).
Serine’s role in one-carbon metabolism is vital in cancer, contributing to nucleotide synthesis, methylation reactions, and antioxidant defense. Many cancer cells are highly dependent on serine, highlighting potential therapeutic opportunities (Yang & Vousden, 2016).
N-Methyl amino acids like N-Methyl serine have been synthesized for their potential applications in medicine and biology. Improved methods for the preparation of N-methyl serine open up avenues for its use in peptide synthesis and pharmaceuticals (Aurelio et al., 2003).
The enzyme serine racemase, which catalyzes the conversion of L-serine to D-serine, is a focus of research due to its role in neuromodulation and potential involvement in psychiatric and neurological disorders (Wolosker et al., 1999).
Engineering of microorganisms for high-yield production of L-serine has been explored, which can be a significant step in the scalable production of this important amino acid and its derivatives (Mundhada et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
N-Methyl-L-serine primarily targets the NMDA receptor (NMDAR) , a glutamate receptor and ion channel protein found in neurons . The NMDA receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
This compound interacts with its targets by binding to the NMDA receptor. The NMDA receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
This compound affects the serine metabolic pathway. L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles and synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . L-serine is a substrate for glucose and protein synthesis, and it is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), such as ceramides, phosphosphingolipids, and glycosphingolipids, which are highly concentrated in all cell membranes .
Pharmacokinetics
It is known that this compound stimulates hyaluronan production in human skin fibroblasts .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of hyaluronan production in human skin fibroblasts . In addition, this compound has been found to play a role in the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors and various pathological states .
Action Environment
It is known that the retina has an exceptionally elevated demand for serine, and any dysregulation in serine mechanisms can result in a wide spectrum of retinopathies . Therefore, the environment in which this compound acts can significantly influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
N-Methyl-L-serine interacts with various enzymes, proteins, and other biomolecules. It specifically stimulates the incorporation of [3 H]glucosamine into hyaluronan . This effect is specific to this compound and is not observed with other methylated amino acids .
Cellular Effects
This compound influences cell function by stimulating the production of high molecular mass hyaluronan . Hyaluronan plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It stimulates hyaluronan synthase activity, leading to increased hyaluronan production .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It requires 24 hours to stimulate hyaluronan production
Metabolic Pathways
This compound is involved in the metabolic pathway of hyaluronan synthesis . It interacts with hyaluronan synthase, an enzyme crucial for hyaluronan production.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFABYLDRXJYID-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179498 | |
| Record name | Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-26-4 | |
| Record name | N-Methyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?
A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )
Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?
A2: [] The β-hydroxyl group and the L-configuration of this compound are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )
Q3: Is there evidence of this compound existing naturally, and if so, where has it been found?
A3: [, ] Yes, this compound is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )
Q4: Beyond its role in HA synthesis, has this compound been explored for other applications in research?
A4: [] Yes, derivatives of this compound have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of this compound to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


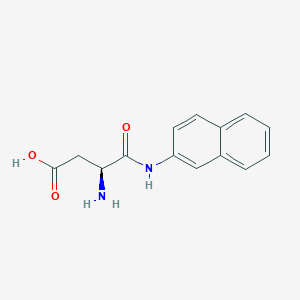
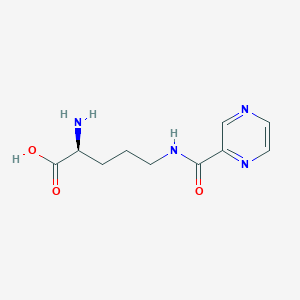
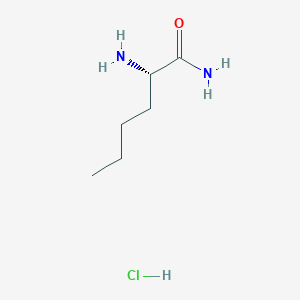
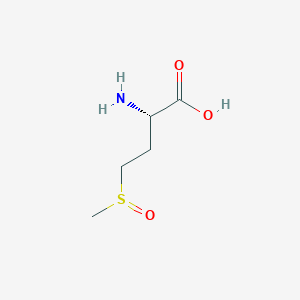


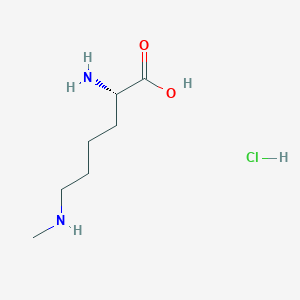
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
